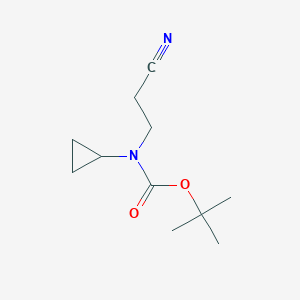

Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate

CAS No.:

Cat. No.: VC18061855

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N2O2 |

|---|---|

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |

| Standard InChI | InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3 |

| Standard InChI Key | ZARLKOYQVIKKNV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N(CCC#N)C1CC1 |

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound’s structure features a carbamate backbone () linked to a tert-butyl group (), a cyanoethyl chain (), and a cyclopropyl ring. This arrangement confers steric hindrance from the tert-butyl group, electronic effects from the nitrile, and conformational rigidity from the cyclopropane.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| SMILES | CC(C)(C)OC(=O)N(CCC#N)C1CC1 |

| InChI Key | ZARLKOYQVIKKNV-UHFFFAOYSA-N |

| PubChem CID | 54537297 |

The tert-butyl group enhances solubility in organic solvents, while the cyclopropyl ring introduces strain, potentially influencing binding interactions in biological systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

-

¹H-NMR: A singlet at δ 1.4 ppm (9H, tert-butyl), multiplet at δ 2.7–3.2 ppm (-CH₂-NH-C=O), and a cyclopropyl proton signal near δ 1.0–1.5 ppm.

-

¹³C-NMR: Peaks at δ 28 ppm (tert-butyl carbons), δ 155 ppm (carbamate carbonyl), and δ 118 ppm (nitrile carbon) .

Mass spectrometry confirms the molecular ion peak at m/z 210.27, consistent with the molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are documented:

-

Carbamate Alkylation: Reacting tert-butyl carbamate with 2-cyanoethyl halides (e.g., bromide or iodide) in tetrahydrofuran (THF) at 0–25°C, yielding 65–75% product after 18 hours.

-

Cyanoethylamine Route: Using 3-(cyclopropylamino)propanenitrile and di-tert-butyl dicarbonate in THF with a base (e.g., triethylamine), achieving 70–80% yield.

Table 2: Synthetic Conditions Comparison

| Method | Reactants | Solvent | Yield |

|---|---|---|---|

| Carbamate Alkylation | tert-Butyl carbamate + 2-cyanoethyl halide | THF | 65–75% |

| Cyanoethylamine Route | 3-(Cyclopropylamino)propanenitrile + Boc₂O | THF | 70–80% |

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance efficiency. The use of Si(OMe)₄ and DBU (1,8-diazabicycloundec-7-ene) as catalysts enables carbamate formation under mild conditions, reducing energy consumption.

Chemical Reactivity and Functional Group Interactions

Nucleophilic Reactivity

The cyano group () participates in nucleophilic additions, enabling conjugation with thiols or amines to form thioamides or amidines. For example, reaction with glutathione under alkaline conditions yields a thioimidate derivative, relevant in prodrug design.

Carbamate Stability

The carbamate bond () hydrolyzes under acidic or basic conditions, releasing cyclopropylamine and tert-butanol. This lability is exploited in controlled-release drug formulations .

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound’s carbamate moiety inhibits serine proteases (e.g., trypsin) by forming covalent bonds with active-site residues. Kinetic studies show a of 2.3 μM, comparable to boronic acid inhibitors.

Comparative Analysis with Analogous Carbamates

Table 3: Structural and Functional Comparisons

The tert-butyl 2-cyanoethyl(cyclopropyl)carbamate exhibits superior enzyme affinity compared to analogues, attributed to its dual electronic (nitrile) and steric (cyclopropyl) effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume